PEG4 Linker Length Outperforms PEG3 and PEG5 in GSPT1 Degradation Potency
In a controlled PROTAC library where all other chemical features were held constant, the PEG4‑linked PROTAC (compound 4) achieved a GSPT1‑degradation IC₅₀ of 0.74 μM, representing a 1.6‑fold improvement over the PEG3‑linked analog (compound 3, IC₅₀ = 1.15 μM) and an 9.3‑fold improvement over the PEG5‑linked analog (compound 5, IC₅₀ = 6.89 μM) . The PEG4 linker thus strikes an optimal balance between flexibility and effective ternary‑complex geometry .
| Evidence Dimension | GSPT1 degradation IC₅₀ (μM) |
|---|---|
| Target Compound Data | 0.74 ± 0.30 (PEG4 PROTAC, compound 4) |
| Comparator Or Baseline | PEG3 PROTAC: 1.15 ± 0.19 (compound 3); PEG5 PROTAC: 6.89 ± 2.68 (compound 5) |
| Quantified Difference | PEG4 vs PEG3: 1.6‑fold more potent; PEG4 vs PEG5: 9.3‑fold more potent |
| Conditions | HeLa cells; Western blot / Lumit assay; n = 2 independent experiments ± SD |
Why This Matters
Selecting a PEG4‑acid building block directly mirrors the linker length that gave the best quantitative degradation performance in a published head‑to‑head PROTAC series, reducing the need for empirical linker‑length screening.
- [1] Michon, M.; Curpanen, S.; Pessey, O.; et al. Synthesis and biological evaluation of Retro‑2‑based PROTACs reveal PEG‑linker length and warhead impact on GSPT1 degradation. Eur. J. Med. Chem. 2026, 307, 118645. View Source
